4-Fluoro-2-methylbenzyl alcohol
Overview
Description
It is a white to pale cream crystalline powder with a melting point of 41-47°C . This compound is used in various chemical syntheses and has applications in scientific research.
Mechanism of Action
Target of Action
It’s known that similar compounds, such as alcohols, can interact with various neurotransmitters such as gamma-aminobutyric acid (gaba), glutamate, dopamine, serotonin, and endogenous opioids .
Mode of Action
Alcohols typically act as central nervous system depressants, with effects ranging from relief from anxiety to general anesthesia . They can act as both a GABA agonist and a glutamate N-methyl-D-aspartate (NMDA) receptor antagonist .
Biochemical Pathways
Alcohols in general are known to affect several neurotransmitter systems, including gabaergic, glutamatergic, dopaminergic, serotonergic, and opioid peptidergic systems .
Pharmacokinetics
It’s known that similar compounds, such as alcohols, are rapidly absorbed from the gastrointestinal tract and distributed throughout the body .
Result of Action
Chronic exposure to similar compounds, such as alcohols, can cause persistent structural and functional changes in the brain .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Fluoro-2-methylbenzyl alcohol. For instance, it’s recommended to handle this compound only in well-ventilated areas or outdoors, and to avoid breathing its dust, fume, gas, mist, vapors, or spray . It’s also important to note that this compound may cause skin and eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled .
Biochemical Analysis
Biochemical Properties
4-Fluoro-2-methylbenzyl alcohol plays a significant role in biochemical reactions. It can act as a substrate for certain enzymes, leading to the formation of various metabolites. For instance, it can be used as a starting material to synthesize a CCR5 antagonist named MLN1251 . The compound interacts with enzymes such as carbonyl reductase, which catalyzes the reduction of ketones to enantiopure alcohols . These interactions are crucial for studying the role of fluorine substitution in chiral discrimination in molecular complexes.
Cellular Effects
This compound influences various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to cause skin and eye irritation, indicating its potential impact on cellular membranes and proteins . Additionally, its interaction with specific enzymes can lead to changes in metabolic flux and metabolite levels within cells.
Molecular Mechanism
The mechanism of action of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For example, its interaction with carbonyl reductase results in the reduction of ketones to alcohols, which can influence various biochemical pathways . The presence of the fluorine atom enhances its binding affinity to certain proteins, making it a valuable tool in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under ambient temperatures, but its activity may decrease over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and beneficial effects on specific biochemical pathways. At high doses, it can cause adverse effects such as acute toxicity, skin irritation, and respiratory issues . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in various applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as carbonyl reductase, which catalyzes its conversion to enantiopure alcohols . These metabolic pathways are essential for studying the compound’s role in biochemical reactions and its potential therapeutic applications. The presence of the fluorine atom can also influence the metabolic flux and levels of metabolites within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cellular membranes and accumulate in specific tissues, affecting its localization and activity . Understanding these transport mechanisms is crucial for determining the compound’s bioavailability and potential therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles within cells through targeting signals or post-translational modifications
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Fluoro-2-methylbenzyl alcohol can be synthesized through several methods. One common approach involves the reduction of 4-fluoro-2-methylbenzaldehyde using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrogenation of 4-fluoro-2-methylbenzaldehyde. This process uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. The reaction is carried out in a suitable solvent like methanol or ethanol at elevated temperatures and pressures to achieve high yields .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-methylbenzyl alcohol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: PCC, KMnO4
Reduction: LiAlH4, NaBH4
Substitution: SOCl2, PBr3
Major Products Formed
Oxidation: 4-Fluoro-2-methylbenzaldehyde
Reduction: 4-Fluoro-2-methylbenzylamine
Substitution: 4-Fluoro-2-methylbenzyl chloride or bromide
Scientific Research Applications
4-Fluoro-2-methylbenzyl alcohol has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzyl alcohol: Similar structure but lacks the methyl group at the ortho position.
2-Fluorobenzyl alcohol: Fluorine atom is positioned at the ortho position relative to the hydroxyl group.
3-Fluorobenzyl alcohol: Fluorine atom is positioned at the meta position relative to the hydroxyl group.
Uniqueness
4-Fluoro-2-methylbenzyl alcohol is unique due to the presence of both a fluorine atom and a methyl group on the benzene ring. This combination of substituents can significantly influence the compound’s chemical properties, such as its reactivity, boiling point, and solubility. The specific positioning of these groups can also affect the compound’s interaction with enzymes and other molecular targets, making it a valuable compound in various research applications .
Properties
IUPAC Name |
(4-fluoro-2-methylphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO/c1-6-4-8(9)3-2-7(6)5-10/h2-4,10H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSULUXOLTMBSFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60397665 | |
Record name | 4-Fluoro-2-methylbenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60397665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80141-91-9 | |
Record name | 4-Fluoro-2-methylbenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60397665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-fluoro-2-methylphenyl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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